molecular formula C16H13NO2 B8268872 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol

2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol

Cat. No.: B8268872
M. Wt: 251.28 g/mol
InChI Key: JURWFJICBQDXLZ-CABCVRRESA-N
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Description

2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol is a complex organic compound characterized by its unique indeno-oxazole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol typically involves the reaction of diazo compounds with sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction. This method is advantageous as it does not require any catalysts or additives, making it a more environmentally friendly and cost-effective approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the scalable nature of the aforementioned synthetic route suggests its potential for industrial applications. The absence of catalysts and additives further simplifies the production process, potentially reducing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogens, nucleophiles, and other substituting agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxides, while reduction could produce alcohols or hydrocarbons. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.

Scientific Research Applications

2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol involves its interaction with specific molecular targets and pathways. The compound’s indeno-oxazole structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol is unique due to its indeno-oxazole structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

2-[(3aR,8bS)-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazol-2-yl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO2/c18-13-8-4-3-7-12(13)16-17-15-11-6-2-1-5-10(11)9-14(15)19-16/h1-8,14-15,18H,9H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JURWFJICBQDXLZ-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol
Reactant of Route 3
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol
Reactant of Route 4
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol
Reactant of Route 5
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol
Reactant of Route 6
2-((3aS,8aR)-3a,8a-dihydro-8H-indeno[1,2-d]oxazol-2-yl)phenol

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